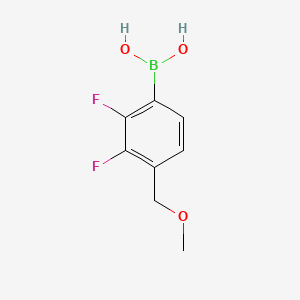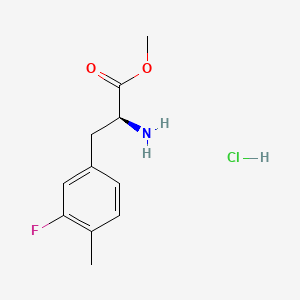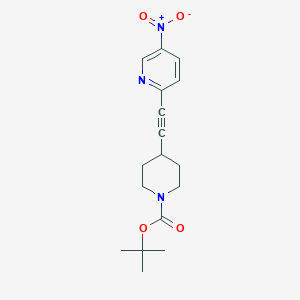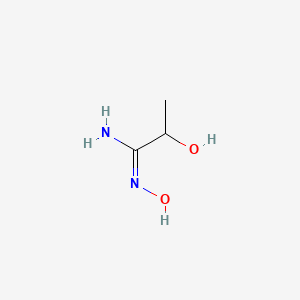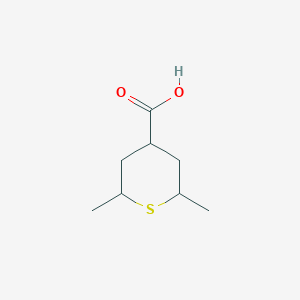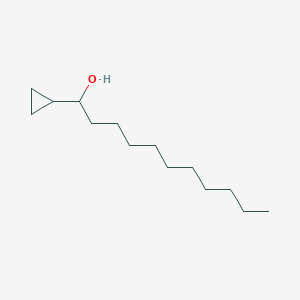
1-Cyclopropylundecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylundecan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a cyclopropyl group attached to the first carbon of an undecanol chain
Vorbereitungsmethoden
The synthesis of 1-Cyclopropylundecan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with undecanal. This Grignard reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted and purified.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Cyclopropylundecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 1-Cyclopropylundecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-Cyclopropylundecane. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the hydroxyl group to a chloro group, forming 1-Cyclopropylundecyl chloride.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylundecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to the biological activity of cyclopropyl-containing compounds. It may serve as a model compound for understanding the interactions of cyclopropyl groups with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylundecan-1-ol depends on its interactions with molecular targets. The cyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylundecan-1-ol can be compared with other cyclopropyl-containing alcohols, such as 1-Cyclopropylethanol and 1-Cyclopropylpropanol. These compounds share the cyclopropyl group but differ in the length of their carbon chains. The unique structural features of this compound, such as its longer carbon chain, may impart different physical and chemical properties compared to its shorter-chain analogs.
Similar compounds include:
- 1-Cyclopropylethanol
- 1-Cyclopropylpropanol
- 1-Cyclopropylbutanol
These compounds can be used to study the effects of chain length on the properties and reactivity of cyclopropyl-containing alcohols.
Eigenschaften
Molekularformel |
C14H28O |
|---|---|
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
1-cyclopropylundecan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-14(15)13-11-12-13/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
ASQFRWQYWCZFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


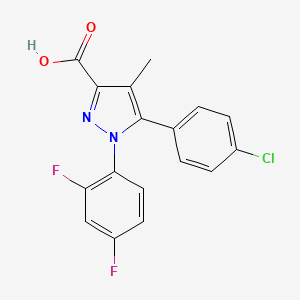

![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
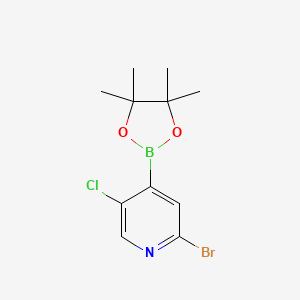
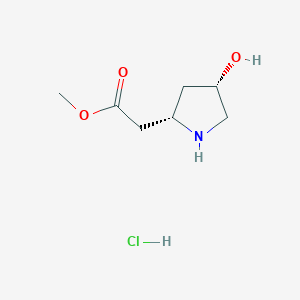
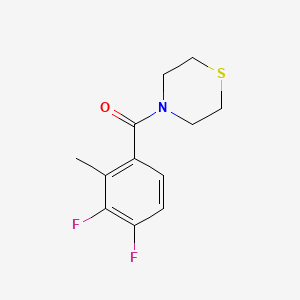
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
